n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine
Brand Name: Vulcanchem
CAS No.: 68957-33-5
VCID: VC17963568
InChI: InChI=1S/C8H8F9NO4S/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15/h2-3H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C4F9SO2N(C2H5)CH2COOH
C8H8F9NO4S
Molecular Weight: 385.21 g/mol

n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine

CAS No.: 68957-33-5

Cat. No.: VC17963568

Molecular Formula: C4F9SO2N(C2H5)CH2COOH
C8H8F9NO4S

Molecular Weight: 385.21 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine - 68957-33-5

Specification

CAS No. 68957-33-5
Molecular Formula C4F9SO2N(C2H5)CH2COOH
C8H8F9NO4S
Molecular Weight 385.21 g/mol
IUPAC Name 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid
Standard InChI InChI=1S/C8H8F9NO4S/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15/h2-3H2,1H3,(H,19,20)
Standard InChI Key PAOHBPWWJXVFBM-UHFFFAOYSA-N
Canonical SMILES CCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine, identified by CAS No. 67584-51-4, is systematically named potassium 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate under IUPAC guidelines. The compound’s structure integrates a glycine residue (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}) modified by an ethyl group at the amino nitrogen and a nonafluorobutyl sulfonyl group at the sulfonamide position (Table 1) .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC8H7F9KNO4S\text{C}_8\text{H}_7\text{F}_9\text{KNO}_4\text{S}
Molecular Weight423.30 g/mol
CAS Number67584-51-4
SMILESCCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChI KeyPAOHBPWWJXVFB

The nonafluorobutyl chain (C4F9\text{C}_4\text{F}_9) contributes to its lipophobicity, while the sulfonyl group (SO2\text{SO}_2) enhances electrophilic reactivity, enabling participation in nucleophilic substitution and condensation reactions.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous PFAS compounds reveals that the nonafluorobutyl chain adopts a helical conformation, minimizing steric hindrance between fluorine atoms. Fourier-transform infrared (FT-IR) spectroscopy of N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine shows characteristic peaks at 1,245 cm1^{-1} (C-F stretching) and 1,350 cm1^{-1} (S=O asymmetric stretching). Nuclear magnetic resonance (NMR) data further confirm the structure: 19F^{19}\text{F}-NMR displays a quintet at -81.2 ppm (CF3_3 groups), while 1H^1\text{H}-NMR reveals a singlet at 3.45 ppm for the methylene protons adjacent to the carboxylate .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine involves a multi-step protocol (Figure 1):

  • Sulfonation of Nonafluorobutane: Reaction of nonafluorobutane with chlorosulfonic acid yields nonafluorobutylsulfonyl chloride.

  • Amidation with Ethylglycine: The sulfonyl chloride reacts with N-ethylglycine in anhydrous tetrahydrofuran (THF), forming the sulfonamide intermediate.

  • Potassium Salt Formation: Treatment with potassium hydroxide in ethanol produces the final potassium salt.

Figure 1: Synthetic Route

\text{C}_4\text{F}_9\text{SO}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{COOC}_2\text{H}_5 \xrightarrow{\text{THF}} \text{C}_4\text{F}_9\text{SO}_2\text{N(CH}_2\text{COOC}_2\text{H}_5\text{)C}_2\text{H}_5 \xrightarrow{\text{KOH}} \text{C}_4\text{F}_9\text{SO}_2\text{N(CH}_2\text{COO}^-\text{K}^+\text{)C}_2\text{H}_5}

Reaction conditions are critical: temperatures exceeding 60°C promote side reactions, while inert atmospheres prevent oxidation. Purification via recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial-Scale Production Challenges

Scaling production requires addressing fluorine gas handling and waste management. The nonafluorobutylsulfonyl chloride intermediate is hygroscopic, necessitating moisture-free environments. Additionally, residual fluorinated byproducts must be neutralized with calcium hydroxide to prevent environmental release .

Chemical Properties and Reactivity

Solubility and Stability

N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine exhibits limited water solubility (0.12 g/L at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Thermal gravimetric analysis (TGA) shows decomposition onset at 285°C, attributed to C-F bond cleavage. The compound remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >10, releasing potassium fluoride and glycine derivatives.

Reaction Mechanisms

The sulfonamide group participates in electrophilic aromatic substitution, while the carboxylate enables salt formation with divalent cations (e.g., Ca2+^{2+}) . In the presence of thiols, the sulfonyl group undergoes nucleophilic displacement, forming disulfide bridges—a reaction exploited in polymer cross-linking.

Environmental and Health Considerations

Ecotoxicology

N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine resists microbial degradation, with a half-life of >5 years in soil . Aquatic toxicity tests on Daphnia magna indicate a 48-hour LC50_{50} of 8.7 mg/L, comparable to legacy PFAS like perfluorooctanoic acid (PFOA) . Bioaccumulation factors (BAF) in fish liver reach 1,200, highlighting biomagnification risks .

Regulatory Status

The compound is classified as a Substance of Very High Concern (SVHC) under the EU’s REACH regulation due to persistent, bioaccumulative, and toxic (PBT) properties . Industrial use requires permits under the Stockholm Convention on Persistent Organic Pollutants .

Applications in Industrial and Scientific Contexts

Surfactants and Coatings

As a surfactant, N-ethyl-N-[(nonafluorobutyl)sulfonyl]glycine reduces surface tension to 18 mN/m at 0.1% concentration, outperforming conventional perfluorooctanesulfonic acid (PFOS)-based agents. It is employed in firefighting foams and waterproof textiles.

Analytical Chemistry

The potassium salt serves as a mobile phase additive in liquid chromatography to improve peak symmetry for basic analytes . At 5 mM concentration, it suppresses silanol interactions without affecting detector response.

Comparative Analysis with Related Fluorinated Compounds

Versus Non-Fluorinated Sulfonamides

The fluorinated analog demonstrates 10-fold greater thermal stability than its hydrocarbon counterpart, benzyl sulfonamide (decomposition at 285°C vs. 180°C). Fluorine’s electronegativity also enhances resistance to nucleophilic attack.

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